molecular formula C16H17FN4O2 B2811593 propan-2-yl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 496040-03-0

propan-2-yl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2811593
CAS No.: 496040-03-0
M. Wt: 316.336
InChI Key: GDQYBZQBQSYGKF-UHFFFAOYSA-N
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Description

Propan-2-yl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a 4-fluorophenyl group at position 7, a methyl group at position 5, and an isopropyl ester at position 5. Its molecular formula is C₁₇H₁₆FN₄O₂, with a molecular weight of 328.34 g/mol (estimated). The 4-fluorophenyl substituent enhances lipophilicity and metabolic stability, while the isopropyl ester influences solubility and bioavailability . This compound belongs to a broader class of triazolopyrimidines, which are explored for diverse biological activities, including herbicidal and antimicrobial applications .

Properties

IUPAC Name

propan-2-yl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c1-9(2)23-15(22)13-10(3)20-16-18-8-19-21(16)14(13)11-4-6-12(17)7-5-11/h4-9,14H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQYBZQBQSYGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a fluorophenyl hydrazine derivative with an appropriate β-ketoester, followed by cyclization with a suitable reagent to form the triazolopyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

propan-2-yl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of propan-2-yl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to alterations in cellular pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

The 7-position of the triazolopyrimidine scaffold is critical for modulating electronic and steric properties. Key comparisons include:

Compound Name 7-Substituent Key Properties/Activity Reference
Propan-2-yl 7-(4-fluorophenyl)-5-methyl-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxylate 4-Fluorophenyl Enhanced lipophilicity (logP ~2.8); potential CNS permeability due to fluorine
Methyl 7-(4-fluorophenyl)-5-methyl-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxylate 4-Fluorophenyl Lower logP (~2.2) due to methyl ester; reduced metabolic stability compared to isopropyl
7-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxamide 4-Chlorophenyl Increased electron-withdrawing effect; herbicidal activity (sulfonamide derivatives)
7-(2-Methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxamide 2-Methoxyphenyl Reduced metabolic stability due to methoxy group; bulky N-aryl substituent

Key Findings :

  • Halogen Effects : Fluorine at the 4-position improves metabolic stability and lipophilicity compared to chlorine, which may enhance herbicidal activity but increase toxicity .
Functional Group Variations at Position 6

The 6-position determines hydrogen-bonding capacity and solubility:

Compound Name 6-Substituent Key Properties/Activity Reference
Propan-2-yl 7-(4-fluorophenyl)-5-methyl-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxylate Isopropyl ester Moderate solubility in organic solvents; hydrolytically stable
7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile Carbonitrile High electron-withdrawing effect; antimicrobial activity (e.g., against wheat赤霉菌)
7-(4-Hydroxyphenyl)-5-methyl-N-phenyl-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxamide Carboxamide Increased hydrogen-bonding potential; potential for kinase inhibition
Prop-2-en-1-yl 7-(4-methoxyphenyl)-5-methyl-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxylate Allyl ester Higher reactivity due to unsaturated ester; lower thermal stability

Key Findings :

  • Ester vs. Carboxamide : Carboxamide derivatives exhibit higher polarity and binding affinity for biological targets (e.g., enzymes), while esters like isopropyl improve cell membrane penetration .
  • Carbonitrile Group : Enhances antimicrobial activity but may reduce oral bioavailability due to high crystallinity .

Key Findings :

  • The target compound’s isopropyl ester group suggests suitability for CNS-targeting applications (due to fluorine and lipophilicity), whereas sulfonamide derivatives are more effective as herbicides .

Biological Activity

The compound propan-2-yl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H16FN5O2\text{C}_{15}\text{H}_{16}\text{F}\text{N}_5\text{O}_2

This compound features a triazole ring fused with a pyrimidine core, which is known for imparting various pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, this compound has been evaluated against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a notable study, the compound demonstrated significant cytotoxic effects on several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-712.50Induction of apoptosis
NCI-H46042.30Cell cycle arrest
Hep-23.25Inhibition of proliferation

These results indicate that the compound may induce apoptosis and inhibit cell proliferation through various pathways .

Antiviral Activity

Another area of interest is the antiviral properties of triazolo-pyrimidine derivatives. Research has shown that these compounds can disrupt protein-protein interactions critical for viral replication.

Mechanism Against Influenza Virus

A study focusing on influenza A virus found that derivatives similar to this compound effectively inhibited the PA-PB1 interface of the viral polymerase. This disruption hinders viral RNA synthesis and replication .

Other Biological Activities

Triazolo-pyrimidines have also been reported to exhibit anti-inflammatory and antimicrobial activities. The anti-inflammatory potential is attributed to their ability to inhibit specific signaling pathways involved in inflammation.

Pharmacological Mechanisms

The biological activity of this compound can be attributed to several pharmacological mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may modulate receptors that play a role in inflammatory responses.
  • Signal Transduction Interference : The compound can interfere with signaling pathways that are crucial for cell survival and proliferation.

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